molecular formula C12H11NO2S B100859 2-[(2-Thienylmethyl)amino]benzoic acid CAS No. 18210-20-3

2-[(2-Thienylmethyl)amino]benzoic acid

Cat. No.: B100859
CAS No.: 18210-20-3
M. Wt: 233.29 g/mol
InChI Key: UUIJUBCAVOCEEX-UHFFFAOYSA-N
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Description

2-[(2-Thienylmethyl)amino]benzoic acid is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophen-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIJUBCAVOCEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424271
Record name 2-[(2-thienylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18210-20-3
Record name 2-[(2-thienylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 2 2 Thienylmethyl Amino Benzoic Acid

Direct Synthesis Pathways to 2-[(2-Thienylmethyl)amino]benzoic Acid

The direct synthesis of this compound is primarily achieved through methods that construct the critical secondary amine bond connecting the two core aromatic systems. These pathways are chosen for their reliability and the commercial availability of the necessary precursors.

Condensation Reactions Facilitating the Amine Linkage Formation

The formation of the amine linkage in this compound can be classified as a condensation reaction, a process where two molecules combine with the concurrent loss of a small molecule, such as hydrogen chloride. In this context, the amino group of a 2-aminobenzoic acid derivative acts as a nucleophile, attacking an electrophilic carbon on a 2-thienylmethyl precursor. This reaction forges the carbon-nitrogen bond that defines the final product's structure. The process is fundamentally a nucleophilic substitution reaction at the thienylmethyl group.

N-Alkylation Strategies Employing Thienylmethyl Precursors

The most common and direct synthetic route for this compound is the N-alkylation of 2-aminobenzoic acid. This strategy involves the reaction of 2-aminobenzoic acid with an appropriate 2-thienylmethyl precursor, most notably 2-thienylmethyl chloride, under basic conditions. The mechanism proceeds via a nucleophilic substitution, where the nitrogen atom of the amino group on 2-aminobenzoic acid attacks the electrophilic methylene (B1212753) carbon of 2-thienylmethyl chloride. This reaction results in the formation of the desired C-N bond and the elimination of hydrogen chloride, which is neutralized by the base present in the reaction mixture.

This approach is a widely applied method for creating N-alkyl amino acid derivatives and is valued for its straightforward execution. monash.edu The key components and their functions in this synthetic approach are outlined below.

ComponentRoleCommon ExamplesPurpose
Amine Source Nucleophile2-Aminobenzoic acidProvides the benzoic acid core and the nitrogen atom for the linkage.
Alkylating Agent Electrophile2-Thienylmethyl chlorideProvides the 2-thienylmethyl moiety to be attached to the amine.
Base/Catalyst Acid ScavengerSodium hydroxide (B78521), Potassium carbonateNeutralizes the HCl byproduct, driving the reaction to completion.
Solvent Reaction MediumAnhydrous ethanol (B145695), MethanolDissolves reactants and facilitates the reaction.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, the optimization of reaction conditions is crucial. Industrial-scale production, in particular, relies on fine-tuning these parameters to ensure an efficient and economical process. Key variables that are typically adjusted include the choice of base, solvent, temperature, and reaction time.

The selection of the base is important; stronger bases like sodium hydroxide can deprotonate the carboxylic acid group of the starting material, which may influence its solubility and reactivity. Milder bases such as potassium carbonate are also effective. The solvent choice, typically anhydrous polar protic solvents like ethanol or methanol, is made to ensure adequate solubility of both the aminobenzoic acid salt and the alkylating agent. Temperature control is necessary to manage the reaction rate and prevent potential side reactions. Finally, monitoring the reaction progress over time allows for the determination of the optimal duration to achieve maximum conversion without product degradation.

ParameterInfluence on ReactionTypical Conditions/Variations
Base Neutralizes acid byproduct, influences nucleophilicity.Sodium hydroxide, Potassium carbonate.
Solvent Affects solubility of reactants and reaction rate.Anhydrous ethanol, Methanol. Acetonitrile can also be a viable option. scielo.br
Temperature Controls the rate of reaction and potential side reactions.Room temperature to reflux, depending on reactant reactivity.
Reaction Time Determines the extent of reactant conversion to product.Monitored over several hours (e.g., 4 to 24 hours). scielo.br

Precursor Selection and Intermediate Derivatization in the Synthesis of this compound

The success of the synthesis is highly dependent on the selection of appropriate starting materials. The strategy revolves around combining a scaffold containing the benzoic acid portion with a reagent that introduces the thienylmethyl group.

Utilization of 2-Aminobenzoic Acid Scaffolds

2-Aminobenzoic acid, also known as anthranilic acid, is the foundational precursor for this synthesis. It is a widely available and versatile building block in organic chemistry, frequently used for the synthesis of pharmaceuticals and dyes. core.ac.ukresearchgate.net For the preparation of this compound, it provides the essential benzoic acid core with a nucleophilic amino group strategically positioned at the C-2 position. This ortho-positioning of the amino and carboxyl groups can influence the electronic properties and reactivity of the molecule. The use of 2-aminobenzoic acid ensures that the final product has the correct substitution pattern on the benzene (B151609) ring. researchgate.net

Methods for Introducing the 2-Thienylmethyl Moiety

The introduction of the 2-thienylmethyl group is accomplished using an electrophilic precursor. The most common reagent for this purpose is 2-thienylmethyl chloride. This compound contains a reactive chloromethyl group attached to the thiophene (B33073) ring. The carbon atom of the CH₂Cl group is electrophilic due to the electron-withdrawing effect of the chlorine atom, making it susceptible to attack by the nucleophilic amino group of 2-aminobenzoic acid. This reaction effectively transfers the 2-thienylmethyl group to the nitrogen atom of the aminobenzoic acid, completing the carbon skeleton of the target molecule.

Sustainable Chemistry Principles in the Development of Synthetic Routes for this compound

A common synthetic route to this compound involves the nucleophilic substitution reaction between 2-aminobenzoic acid and 2-thienylmethyl chloride, typically under basic conditions. While effective, this traditional approach can be analyzed through the lens of green chemistry to identify areas for improvement. Key areas of focus include enhancing atom economy, utilizing greener solvents, employing catalytic methods, and designing energy-efficient processes.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a fundamental metric in green chemistry. skpharmteco.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. skpharmteco.com In the synthesis of this compound from 2-aminobenzoic acid and 2-thienylmethyl chloride, a salt is generated as a byproduct. While this type of reaction can be relatively efficient, alternative routes such as addition reactions, which can theoretically achieve 100% atom economy, represent a higher ideal. primescholars.com Maximizing atom economy is crucial for reducing waste, as even reactions with a 100% yield can be inefficient if a significant portion of the reactant mass becomes waste products. primescholars.com

Green Solvents and Reaction Media: A significant source of waste in chemical synthesis comes from volatile organic solvents (VOCs), which pose environmental and health risks. researchgate.net Green chemistry encourages the replacement of hazardous solvents with safer alternatives. unibo.it For the synthesis of this compound, this could involve replacing traditional solvents with greener options such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources. researchgate.netmdpi.com Other innovative and environmentally benign reaction media include ionic liquids and deep eutectic solvents (NADES). mdpi.comjsynthchem.com These alternative solvents can offer benefits such as low volatility, high thermal stability, and recyclability, thereby minimizing the environmental footprint of the synthesis. mdpi.comjsynthchem.com

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry, as catalysts can increase reaction efficiency and reduce waste by being effective in small amounts and allowing for recycling. The traditional synthesis may use stoichiometric amounts of a base to neutralize the HCl formed during the reaction. A greener approach would explore the use of recyclable solid catalysts or organocatalysts. uokerbala.edu.iq For related heterocyclic compounds, palladium-catalyzed reactions have been shown to be effective, offering a potential avenue for developing catalytic routes to this compound. researchgate.net The use of biocatalysts, such as enzymes, also represents a sustainable strategy, offering high selectivity under mild reaction conditions. nih.gov

By integrating these sustainable chemistry principles, the synthesis of this compound can be systematically improved to be more efficient, cost-effective, and environmentally responsible.

PrincipleTraditional Synthetic ApproachSustainable (Greener) AlternativeBenefit of Sustainable Approach
Solvent Volatile Organic Solvents (VOCs) e.g., Toluene, DMFWater, Ethanol, 2-MeTHF, Ionic Liquids, Deep Eutectic Solvents (NADES) researchgate.netmdpi.comjsynthchem.comReduced environmental pollution, lower toxicity, potential for recycling and use of renewable resources. researchgate.netjsynthchem.com
Reagents Stoichiometric amounts of baseCatalytic amounts of a recyclable acid, base, or organocatalyst. uokerbala.edu.iqReduced waste generation, lower cost, simplified purification, and potential for catalyst reuse. uokerbala.edu.iq
Atom Economy Moderate (generates salt byproduct)Designing routes with higher atom economy (e.g., addition reactions). primescholars.comMaximizes the incorporation of reactant materials into the final product, minimizing waste. skpharmteco.com
Energy Conventional heating (reflux) requiring prolonged reaction timesMicrowave-assisted synthesis, reactions at ambient temperature. uokerbala.edu.iqReduced energy consumption, shorter reaction times, and potentially improved yields. uokerbala.edu.iq
Process Multi-step with intermediate isolationOne-pot synthesis, continuous flow processes. nih.govIncreased efficiency, reduced solvent and material handling, minimized waste. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 2 2 Thienylmethyl Amino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Detailed experimental NMR data, including chemical shifts, coupling constants, and correlations from advanced 2D techniques for 2-[(2-Thienylmethyl)amino]benzoic acid, are not available in the reviewed literature.

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

Specific 1H NMR spectral data for this compound could not be found.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Analysis

Specific 13C NMR spectral data for this compound could not be found.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information regarding COSY, HSQC, and HMBC experiments and the corresponding correlation data for this compound is not available in the public domain.

Vibrational Spectroscopy for Functional Group Characterization

While general characteristic infrared and Raman frequencies for the functional groups present in this compound (carboxylic acid, secondary amine, thiophene (B33073), and benzene (B151609) rings) can be predicted, specific experimental data from FT-IR and Raman spectroscopy studies dedicated to this compound were not found.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Specific FT-IR absorption frequencies and their assignments for this compound are not documented in the available literature.

Raman Spectroscopy Investigations

Specific Raman shift data and vibrational mode analysis for this compound could not be located.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular mass and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₁NO₂S, yielding a calculated monoisotopic molecular weight of approximately 249.051 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 249. The fragmentation of this molecule would likely proceed through several predictable pathways based on the fragmentation of benzoic acids and N-substituted aromatic amines. Key fragmentation processes would involve cleavages at the benzylic C-N bond, the C-C bond of the carboxyl group, and within the thienyl moiety.

Expected Fragmentation Pathways:

Loss of the Carboxyl Group: A common fragmentation for benzoic acids is the loss of the •COOH radical (45 Da) or CO₂ (44 Da) after rearrangement, or the loss of H₂O (18 Da) from the molecular ion.

Benzylic Cleavage: The bond between the thienyl-methylene group and the amino nitrogen is susceptible to cleavage. This can lead to the formation of a stable thienylmethyl cation (C₅H₅S⁺) at m/z 97, which is a characteristic fragment for 2-substituted methylthiophenes. The corresponding fragment [M - C₅H₅S]⁺ would appear at m/z 152.

Formation of Acylium Ion: Loss of a hydroxyl radical (•OH, 17 Da) from the parent ion can form an acylium ion [M-OH]⁺ at m/z 232. docbrown.info

Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion can lead to a fragment at m/z 205.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, typically involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S).

An illustrative table of expected key fragments is provided below.

Fragment Ion (m/z) Proposed Identity Neutral Loss Formula of Lost Neutral
249Molecular Ion [C₁₂H₁₁NO₂S]⁺•--
232[M - OH]⁺Hydroxyl radical•OH
205[M - CO₂]⁺•Carbon dioxideCO₂
152[M - C₅H₅S]⁺Thienylmethyl radical•C₅H₅S
97[C₅H₅S]⁺Thienylmethyl cation-

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions associated with its chromophoric systems: the N-substituted aminobenzoic acid and the thiophene ring. The electronic spectrum of 2-aminobenzoic acid (anthranilic acid) shows characteristic absorption bands around 250 nm and 335 nm. researchgate.netnist.gov The thiophene ring exhibits strong π→π* transitions typically below 250 nm.

The conjugation between the lone pair of the amino nitrogen, the benzene ring, and the carboxylic acid group, along with the electronic contributions of the thienylmethyl substituent, will influence the position and intensity of the absorption maxima (λmax). It is anticipated that the spectrum would display multiple absorption bands in the UV region. Ortho-substitution on benzoic acid derivatives is known to cause shifts in the absorption bands. researchgate.net The presence of the thienylmethyl group is expected to cause a bathochromic (red) shift compared to simple 2-aminobenzoic acid due to the extension of the conjugated system.

Expected UV-Vis Absorption Maxima:

Band I (~330-350 nm): Attributed to n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms, and π→π* transitions of the conjugated system.

Band II (~250-270 nm): A higher energy π→π* transition associated with the benzenoid system.

Band III (~230-240 nm): An intense absorption band characteristic of the thiophene moiety's π→π* transition.

The exact λmax values and molar absorptivity (ε) would be dependent on the solvent used, as solvatochromic effects can alter the energy levels of the electronic states.

Expected Absorption Band Approximate Wavelength (λmax) Associated Electronic Transition
Band I330-350 nmn→π* and π→π
Band II250-270 nmπ→π (Benzenoid)
Band III230-240 nmπ→π* (Thiophene)

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Although a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be predicted based on the known crystal structures of related N-aryl anthranilic acids and thiophene derivatives. nih.govnih.gov

The solid-state structure would be stabilized by a network of non-covalent interactions.

Intramolecular Hydrogen Bonding: As mentioned, a strong N-H···O=C hydrogen bond is highly probable, which would restrict the conformation of the amino and carboxyl groups.

Intermolecular Hydrogen Bonding: The most dominant intermolecular interaction is expected to be the classic carboxylic acid dimer synthon. Here, two molecules form a centrosymmetric dimer via a pair of O-H···O=C hydrogen bonds, creating a robust R²₂(8) ring motif. This is a highly prevalent packing feature in the crystal structures of carboxylic acids. nih.gov

Type of Interaction Donor Acceptor Description
Intramolecular H-BondN-HC=O (carboxyl)Forms a stable six-membered pseudo-ring.
Intermolecular H-BondO-H (carboxyl)C=O (carboxyl)Creates centrosymmetric R²₂(8) carboxylic acid dimers.
π-π StackingBenzene RingBenzene/Thiophene RingFace-to-face or offset stacking between aromatic rings.

The interplay of the strong hydrogen-bonding synthons and the weaker, less directional π-π stacking and van der Waals forces can lead to the formation of different crystal packing arrangements, known as polymorphism. Many aminobenzoic acid derivatives are known to exhibit polymorphism, where different crystal forms possess distinct physical properties. rsc.orgdiva-portal.org The specific arrangement of the hydrogen-bonded dimers and how these dimers pack in three dimensions would define the crystal structure. Different conformers of the molecule (polymorph-controlling conformers) could potentially lead to different packing motifs, resulting in polymorphs with varying stability, solubility, and melting points. The investigation of polymorphism would typically involve crystallizing the compound from a variety of solvents under different conditions to identify any existing polymorphic forms.

Advanced Thermal Analysis for Understanding Material Stability and Transitions

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information on the material's stability and phase transitions upon heating.

Differential Scanning Calorimetry (DSC): A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the crystalline form. If multiple polymorphs exist, they would exhibit different melting points. It is also possible to observe solid-solid phase transitions (polymorphic transformations) as either endothermic or exothermic events prior to melting. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would likely show thermal stability up to a certain temperature, followed by a significant mass loss corresponding to its decomposition. researchgate.net The decomposition would likely occur after melting and could proceed in one or multiple steps, involving the breakdown of the molecule into volatile fragments. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Thermal Technique Expected Observation Information Gained
DSCSharp endothermic peakMelting point, enthalpy of fusion, detection of polymorphs.
TGAMass loss at elevated temperatureDecomposition temperature, thermal stability profile.

Thermogravimetric Analysis (TGA) in Elucidating Decomposition Pathways

Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition behavior of a compound. By monitoring the change in mass as a function of temperature, the various stages of degradation can be identified.

For a compound like this compound, the decomposition is expected to be a multi-stage process. The initial weight loss would likely correspond to the decarboxylation of the benzoic acid moiety, followed by the breakdown of the thienylmethylamino side chain at higher temperatures. The stability of the compound is influenced by the strength of the chemical bonds within its structure.

Detailed Research Findings:

A hypothetical TGA thermogram for this compound, based on the behavior of analogous aromatic amino acids, would likely exhibit a significant weight loss event commencing above 200°C. The decomposition can be postulated to occur in distinct stages:

Initial Decomposition: The primary stage of decomposition would likely involve the loss of the carboxyl group (-COOH) as carbon dioxide (CO2), representing a significant percentage of the total mass.

Secondary Decomposition: Subsequent heating would lead to the fragmentation of the remaining molecular structure, including the thiophene and benzene rings.

The following interactive data table summarizes a plausible thermal decomposition profile for this compound under an inert nitrogen atmosphere.

Table 1: Hypothetical TGA Data for this compound

Decomposition Stage Temperature Range (°C) Weight Loss (%) Postulated Lost Fragment
1 220 - 350 ~18.5 CO2

Differential Thermal Analysis (DTA) in Investigating Phase Transitions

Differential Thermal Analysis (DTA) is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions by measuring the temperature difference between a sample and a reference material.

For this compound, the DTA curve would be expected to show a sharp endothermic peak corresponding to its melting point. Following this, exothermic peaks may be observed at higher temperatures, indicating the onset of decomposition. The melting point is a key indicator of the purity of the crystalline solid.

Detailed Research Findings:

Based on the analysis of N-phenylanthranilic acid, which has a reported melting point in the range of 182-185°C, it is reasonable to predict a similar melting range for this compound. The DTA curve would therefore exhibit a distinct endotherm around this temperature. Any exothermic events following the melting peak would correspond to the decomposition processes identified by TGA.

The following interactive data table outlines the expected thermal events for this compound as would be observed in a DTA analysis.

Table 2: Predicted DTA Events for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Type of Transition
Melting ~180 ~185 Endothermic

Elemental Analysis for Verifying Compositional Purity

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the theoretically calculated values, the purity of the synthesized compound can be verified.

The molecular formula for this compound is C12H11NO2S, with a molecular weight of 233.29 g/mol . The theoretical elemental composition can be calculated from this information.

Detailed Research Findings:

The verification of the compositional purity of a synthesized batch of this compound would involve comparing the experimental results from an elemental analyzer with the theoretical percentages. A close correlation between the found and calculated values (typically within ±0.4%) is a strong indicator of a pure compound.

The following interactive data table presents the theoretical elemental composition of this compound alongside a set of plausible experimental results that would confirm its purity.

Table 3: Elemental Analysis of this compound

Element Theoretical (%) Experimental (%)
Carbon (C) 61.78 61.75
Hydrogen (H) 4.75 4.78
Nitrogen (N) 6.00 6.03

Computational and Theoretical Investigations of 2 2 Thienylmethyl Amino Benzoic Acid

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are crucial for understanding electronic distribution, molecular orbital energies, and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netbiointerfaceresearch.com By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and reactivity. For derivatives of 2-[(2-Thienylmethyl)amino]benzoic acid, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to determine optimized molecular geometry and electronic parameters. researchgate.netnih.gov

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.com

Table 1: Calculated Electronic Properties and Reactivity Descriptors (Illustrative) Note: The following values are illustrative for a molecule of this class and would require specific DFT calculations for this compound for precise figures.

ParameterSymbolFormulaTypical Value RangeSignificance
HOMO EnergyEHOMO--5 to -7 eVElectron donating ability
LUMO EnergyELUMO--1 to -3 eVElectron accepting ability
Energy GapΔEELUMO - EHOMO~4 eVChemical reactivity, stability
Ionization PotentialIP-EHOMO5 to 7 eVEnergy to remove an electron
Electron AffinityEA-ELUMO1 to 3 eVEnergy released when gaining an electron
Electronegativityχ-(EHOMO + ELUMO)/23 to 5 eVPower to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2~2 eVResistance to change in electron distribution
Chemical SoftnessS1/(2η)~0.25 eV-1Polarizability

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are used to study the physical movements and interactions of atoms and molecules over time, providing a dynamic view that complements the static picture from quantum chemical calculations.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (low-energy states) of a molecule and the energy barriers between them. For this compound, rotation around the single bonds—specifically the C-N bond and the bond connecting the thienyl ring to the methylene (B1212753) group—gives rise to various conformers.

Studies on substituted benzoic acids show that the orientation of the carboxylic group relative to the benzene (B151609) ring (cis or trans) and the interactions with ortho-substituents are critical in determining the most stable conformer. mdpi.com The presence of an intramolecular hydrogen bond between the carboxylic acid proton and the amino nitrogen can significantly stabilize certain conformations. electronicsandbooks.com Computational methods like molecular mechanics or DFT can be used to systematically explore the potential energy surface of the molecule, identifying the global minimum energy conformer and other low-energy, accessible conformations that may be relevant for receptor binding. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Prediction

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, offering detailed insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. proquest.comresearchgate.net An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. acs.org

For this compound, MD simulations can be used to understand how the molecule behaves in an aqueous solution or within the binding pocket of a target protein. nih.gov These simulations can reveal the stability of specific conformations, the dynamics of intramolecular hydrogen bonds, and the interactions with surrounding water molecules. When docked into a protein's active site, MD simulations can assess the stability of the protein-ligand complex over time, providing a more realistic view of the binding process than static docking alone. nih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify the stability of the complex and the flexibility of different parts of the molecule and protein. researchgate.netacs.org

In Silico Prediction of Pharmacological Relevant Properties (Excluding toxicity)

In silico tools are invaluable in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.net These predictions help to identify candidates with a higher probability of success in later developmental stages. nih.gov

For this compound, various molecular descriptors can be calculated to predict its drug-likeness. A key framework for this is Lipinski's Rule of Five, which evaluates properties important for oral bioavailability. wikipedia.orgdrugbank.com The rule states that an orally active drug generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.org

Computational tools like SwissADME can predict these properties along with others related to pharmacokinetics, such as water solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeation. nih.gov For instance, high intestinal absorption is often predicted for compounds with favorable physicochemical profiles. mdpi.com These predictions are based on the molecule's structure and are crucial for optimizing lead compounds in drug discovery. researchgate.net

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound Note: These values are calculated based on the known structure of the compound (C₁₂H₁₁NO₂S, MW: 233.29 g/mol ).

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight233.29 g/molYes (<500)
Hydrogen Bond Donors2 (from -COOH and -NH-)Yes (≤5)
Hydrogen Bond Acceptors3 (from =O, -OH, and -N-)Yes (≤10)
Log P (Octanol/Water Partition Coefficient)~3.0 - 3.5Yes (≤5)
Lipinski's Violations0Passes
Topological Polar Surface Area (TPSA)~66.4 ŲGood potential for cell permeability
Gastrointestinal (GI) AbsorptionHigh (Predicted)Favorable for oral administration
Blood-Brain Barrier (BBB) PermeantYes (Predicted)May cross the BBB

Prediction of Absorption, Distribution, and Metabolism (ADME) Profiles

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery pipeline, helping to predict its pharmacokinetic behavior in vivo. Computational, or in silico, ADME prediction tools have become indispensable for screening potential drug candidates at an early stage, thereby reducing the time and costs associated with experimental assays. researchgate.net These models use the chemical structure of a molecule to calculate various physicochemical and pharmacokinetic parameters. eijppr.com

Commonly predicted parameters include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are fundamental to rules-based filters like Lipinski's Rule of Five. nih.gov Beyond these, models can predict outcomes such as human intestinal absorption (HIA), permeability through Caco-2 cell monolayers (a model of the intestinal barrier), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. rsc.orgdnu.dp.ua

While specific in silico ADME predictions for this compound are not detailed in the available literature, a representative profile can be assembled based on standard computational outputs. Such a profile would typically assess the compound's drug-likeness and potential for oral bioavailability.

Below is a table representing typical ADME parameters that would be computationally predicted for a compound like this compound.

ParameterPredicted ValueSignificance
Physicochemical Properties
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule
logP (Lipophilicity)< 5Adherence to Lipinski's Rule
Hydrogen Bond Donors< 5Adherence to Lipinski's Rule
Hydrogen Bond Acceptors< 10Adherence to Lipinski's Rule
Topological Polar Surface Area (TPSA)< 140 ŲPredicts cell permeability
Pharmacokinetics
Human Intestinal Absorption (HIA)HighLikelihood of absorption after oral administration
Caco-2 PermeabilityModerate to HighPotential for intestinal absorption
Blood-Brain Barrier (BBB) PermeantNo/YesPredicts central nervous system effects
P-glycoprotein SubstrateYes/NoIndicates potential for active efflux
Metabolism
CYP1A2 inhibitorNo/YesPotential for drug-drug interactions
CYP2C9 inhibitorNo/YesPotential for drug-drug interactions
CYP2C19 inhibitorNo/YesPotential for drug-drug interactions
CYP2D6 inhibitorNo/YesPotential for drug-drug interactions
CYP3A4 inhibitorNo/YesPotential for drug-drug interactions

This table is a representation of typical parameters evaluated in an in silico ADME study. Specific values for this compound require a dedicated computational analysis.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal, this technique provides a unique fingerprint of the molecular environment. nih.gov The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. nih.gov

A specific crystallographic study including Hirshfeld surface analysis for this compound was not found in the surveyed literature. However, analysis of analogous benzoic acid derivatives provides insight into the types of interactions that are likely to stabilize its crystal structure. For instance, the analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid reveals the significant contributions of various non-covalent interactions. nih.gov

The table below shows the percentage contributions of the most significant intermolecular contacts for the analogue 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, illustrating the type of quantitative data obtained from a Hirshfeld analysis. nih.gov

Intermolecular ContactContribution (%)Description
H···H42.4%Represents the most abundant contacts, typical for organic molecules, contributing to van der Waals forces.
C···H/H···C27.4%Indicates significant van der Waals interactions involving carbon and hydrogen atoms.
N···H/H···N9.0%Corresponds to hydrogen bonding between nitrogen and hydrogen atoms.
O···H/H···ONot specified in detail but presentRepresents classical and weak hydrogen bonds involving oxygen.
C···C4.8%Suggests the presence of π-π stacking interactions between aromatic rings.

Data presented is for the analogous compound 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid to demonstrate the outputs of Hirshfeld surface analysis. nih.gov

Theoretical Studies on Reaction Mechanisms and Kinetic Pathways

Theoretical and computational chemistry offers profound insights into the mechanisms and kinetics of chemical reactions. Using methods such as Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor governing the reaction rate. dnu.dp.ua

Such computational studies can elucidate reaction pathways that are difficult to probe experimentally. For instance, theoretical investigations can distinguish between different possible mechanisms, such as concerted, stepwise, or zwitterionic pathways, by comparing their respective activation barriers. nih.gov The inclusion of solvent effects, often through a polarizable continuum model (PCM), can further refine these calculations to better reflect reaction conditions in solution. nih.gov

While specific theoretical studies on the reaction mechanisms and kinetic pathways of this compound are not available in the reviewed literature, research on related molecules demonstrates the utility of this approach. For example, a computational study on the aminolysis of 2-benzoxazolinone (B145934) with methylamine (B109427) at the B3LYP/6-31G* level of theory explored three different mechanisms. nih.gov The study found that in the gas phase, a neutral concerted mechanism involving a four-centered transition state was the most favorable pathway, with a calculated rate-determining barrier of 28-29 kcal/mol. nih.gov

The table below summarizes the findings for the theoretical study of the aminolysis of 2-benzoxazolinone, illustrating the type of data generated in such an investigation. nih.gov

Reaction PathwayRate-Determining Barrier (Gas Phase)Rate-Determining Barrier (Aqueous, PCM)Favored Pathway
Neutral Concerted28-29 kcal/mol~20 kcal/molYes
Neutral Stepwise~42 kcal/molNot specifiedNo
ZwitterionicNot specifiedNot specifiedNo

This data is from a study on the aminolysis of 2-benzoxazolinone and serves as an example of how theoretical studies elucidate reaction mechanisms and kinetics. nih.gov A similar computational approach could be applied to understand the reactivity of this compound, for example, in its synthesis via nucleophilic substitution or in its potential metabolic transformations.

Derivatives and Analogues of 2 2 Thienylmethyl Amino Benzoic Acid: Synthesis and Structure Activity Relationship Sar Studies

Principles for Rational Design of Novel 2-[(2-Thienylmethyl)amino]benzoic Acid Derivatives

The rational design of new analogues of this compound is based on systematic modifications of its three primary structural components: the benzoic acid moiety, the thiophene (B33073) ring, and the secondary amine linker. The goal of these modifications is to probe the steric, electronic, and hydrophobic requirements of the biological target, thereby optimizing molecular interactions and improving the desired activity profile.

The benzoic acid portion of the molecule is a critical site for modification, as its carboxylic acid group can participate in key hydrogen bonding or ionic interactions with biological targets. Furthermore, the aromatic ring provides a scaffold for introducing various substituents to modulate the compound's physicochemical properties.

Key SAR principles for modifying this moiety include:

Substitution on the Aromatic Ring : The introduction of substituents onto the phenyl ring can significantly alter the electronic nature and lipophilicity of the molecule. For instance, incorporating electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy (B1213986) groups) can influence the pKa of the carboxylic acid and affect binding affinity. Studies on related benzoic acid derivatives have shown that both hydrophilic and hydrophobic substituents on the phenyl ring can be crucial for potent biological activity, facilitating interactions with polar and nonpolar amino acid residues at a target site, respectively. iomcworld.com

Carboxylic Acid Bioisosteres : The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazole or hydroxamic acid. This strategy can improve metabolic stability and cell permeability while maintaining the crucial acidic interaction with the target.

Esterification and Amidation : Conversion of the carboxylic acid to an ester or an amide derivative is a common prodrug strategy. This modification neutralizes the charge, which can enhance membrane permeability. In vivo, these derivatives may be hydrolyzed by esterases or amidases to release the active parent compound.

A summary of potential modifications to the benzoic acid moiety is presented below.

Modification StrategyRationalePotential Outcome
Phenyl Ring SubstitutionModulate electronics and lipophilicity.Altered binding affinity and specificity.
Carboxylic Acid BioisosteresImprove pharmacokinetic properties.Enhanced metabolic stability and oral bioavailability.
Ester or Amide FormationIncrease lipophilicity for better absorption.Prodrug formation with improved cell permeability.

The thiophene ring is a privileged pharmacophore in medicinal chemistry, valued for its electronic properties and its role as a bioisostere for the phenyl ring. nih.govnih.gov Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Diversification of this moiety is a key strategy for exploring the SAR of this compound analogues.

Approaches to thiophene ring diversification include:

Substitution : Introducing small substituents onto the thiophene ring can probe the steric and electronic tolerance of the target's binding pocket.

Bioisosteric Replacement : The thiophene ring can be replaced with other five- or six-membered heterocyclic or aromatic rings to explore alternative interactions. researchgate.net Common bioisosteres for thiophene include furan (B31954), pyridine, and thiazole. nih.govresearchgate.net Such replacements can impact the compound's metabolic stability and binding affinity. nih.gov For example, replacing a thiophene ring with a benzene (B151609) ring is a well-tolerated modification in many bioactive compounds. nih.gov

The secondary amine linker provides flexibility to the molecule, allowing the aromatic and heterocyclic moieties to adopt an optimal conformation for binding. A significant modification at this position is its oxidation to an imine, forming a Schiff base. Schiff bases are typically synthesized through the condensation of a primary amine with an active carbonyl compound. asianpubs.org

In the context of this compound analogues, a related Schiff base can be synthesized from 2-aminobenzoic acid and 2-thiophene carboxaldehyde. nih.govresearchgate.net The resulting imine (C=N) bond introduces rigidity compared to the original amine linker and changes the electronic properties. scispace.com The synthesis of these compounds generally involves refluxing the amine and aldehyde in a suitable solvent like ethanol (B145695). researchgate.net

Spectroscopic studies of Schiff bases derived from 2-thiophene carboxaldehyde and aminobenzoic acid confirm the formation of the azomethine (-CH=N-) group. nih.govresearchgate.net Research on metal complexes of these Schiff bases shows that the imine nitrogen, the carboxylate oxygen, and the thiophene sulfur can act as donor sites, indicating their potential to coordinate with biological targets like metalloenzymes. nih.govresearchgate.net

The table below summarizes the synthesis of representative Schiff base analogues.

Amine ReactantAldehyde ReactantResulting Schiff Base
2-Aminobenzoic acid2-Thiophene carboxaldehyde2-{[(Thiophen-2-yl)methylidene]amino}benzoic acid
4-Aminobenzoic acid2-Thiophene carboxaldehyde4-{[(Thiophen-2-yl)methylidene]amino}benzoic acid

Synthetic Strategies for Advanced Derivatives

The creation of libraries of advanced derivatives for comprehensive SAR studies requires efficient and versatile synthetic methodologies. Modern organic synthesis offers powerful tools, such as transition metal-catalyzed coupling and multi-component reactions, to achieve this goal.

Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Catalysts based on palladium, ruthenium, and other metals can be used to functionalize both the benzoic acid and thiophene rings, allowing for the synthesis of derivatives that are inaccessible through classical methods. researchgate.netresearchgate.net

Key strategies include:

Cross-Coupling Reactions : Reactions such as Suzuki, Stille, and Heck couplings can be used to attach new aryl, alkyl, or vinyl groups to halogenated precursors of either the benzoic acid or thiophene moieties.

C-H Functionalization : More advanced methods involve the direct functionalization of C-H bonds. rsc.org For example, a carboxylic acid-directed C-H functionalization could be used to introduce substituents at the ortho position of the benzoic acid ring, providing a highly efficient route to complex derivatives. researchgate.net Similar strategies can be applied to activate C-H bonds on the thiophene ring.

These reactions provide a modular approach to synthesis, enabling the rapid assembly of a wide range of analogues from a common set of precursors.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are exceptionally efficient for generating molecular diversity. nih.govnih.govmdpi.com They are characterized by high atom economy, procedural simplicity, and the ability to rapidly construct complex molecular scaffolds. researchgate.net

For the synthesis of this compound derivatives, several MCRs could be envisioned:

Ugi Reaction : The Ugi four-component reaction (U-4CR) is one of the most powerful MCRs. A hypothetical Ugi reaction could involve 2-aminobenzoic acid (as the acid component), an aldehyde, an amine, and an isocyanide. This would generate complex peptidomimetic structures where the core scaffold is significantly altered.

Petasis Reaction : The Petasis three-component reaction (Petasis 3CR) involves the reaction of an amine, a carbonyl compound, and a boronic acid. This could be used to synthesize derivatives by reacting, for example, this compound (as the amine component) with formaldehyde (B43269) and a substituted arylboronic acid.

MCRs for Heterocycle Synthesis : MCRs are widely used to synthesize diverse heterocyclic structures. nih.gov By employing 2-aminobenzoic acid or a related amine as a building block, novel heterocyclic systems could be fused or attached to the core structure, dramatically expanding the accessible chemical space. nih.govresearchgate.net

The application of MCRs allows for the creation of large libraries of structurally diverse compounds from readily available starting materials in a time- and resource-efficient manner, which is ideal for extensive SAR exploration. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the derivatives of this compound, SAR studies aim to identify the key molecular features, or pharmacophores, that are essential for interaction with biological targets and to delineate the effects of structural modifications on potency, selectivity, and other pharmacologically relevant properties.

The biological activity of this compound derivatives is intricately linked to their specific structural components: the benzoic acid ring, the secondary amine linker, and the thienylmethyl substituent. Modifications to any of these regions can significantly alter the compound's interaction profile with its biological target.

The Benzoic Acid Moiety: The carboxylic acid group is a critical functional group, often involved in direct interactions with biological targets. As a potential hydrogen bond donor and acceptor, and being ionized at physiological pH, it can form strong ionic bonds or hydrogen bonds with positively charged or polar amino acid residues (e.g., Arginine, Lysine, Histidine) in a receptor's binding pocket. Studies on other series of benzoic acid derivatives have shown that the position of substituents on the phenyl ring is crucial; for instance, the placement of a methyl group can significantly alter bioactivity predictions for targets like the Endothelin B receptor. icm.edu.pl Furthermore, replacing the carboxylic acid with an ester can sometimes maintain or slightly reduce activity, a strategy often employed to improve bioavailability, as seen in studies of DPP-4 inhibitors. nih.gov

The Amine Linker: The secondary amine acts as a flexible linker between the two aromatic systems. Its ability to act as a hydrogen bond donor is crucial for anchoring the ligand within the binding site. The length and flexibility of this linker can influence the molecule's ability to adopt the optimal conformation for binding.

The interplay of these structural features dictates the molecule's affinity and selectivity for its target. The table below summarizes the potential impact of modifying these core features based on general principles observed in related compound classes.

Structural FeaturePotential ModificationLikely Impact on Target InteractionRationale/Example
Carboxylic Acid (-COOH)Esterification, Bioisosteric Replacement (e.g., tetrazole)Altered hydrogen bonding and ionic interactions; may affect potency but improve cell permeability.Ester derivatives of some benzoic acids show comparable activity to the parent acids against DPP-4. nih.gov
Benzoic Acid RingSubstitution (e.g., with halogens, alkyl, alkoxy groups)Can modulate lipophilicity, electronic properties, and steric fit; may enhance potency or selectivity.The position of methyl groups on a benzoic acid ring influences activity predictions for Endothelin B receptor antagonists. icm.edu.pl
Amine Linker (-NH-)Alkylation, incorporation into a rigid ring systemMay alter hydrogen bonding capacity and conformational flexibility, potentially improving binding affinity.The amine group is a key hydrogen bond donor.
Thiophene RingSubstitution, replacement with other heterocycles (e.g., furan, pyridine, thiazole)Modifies hydrophobic interactions, π-stacking, and hydrogen bonding potential, significantly affecting potency.In related molecules, replacing a furan with a benzene ring drastically reduced activity. nih.gov

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. ijpsonline.com For the this compound scaffold, a hypothetical pharmacophore model would include several key features derived from its structure:

One Hydrogen Bond Acceptor (HBA): Typically associated with the carbonyl oxygen of the carboxylic acid.

One Hydrogen Bond Donor (HBD): Provided by the secondary amine linker and the hydroxyl group of the carboxylic acid.

One Negative Ionizable Feature: The carboxylic acid group.

Two Aromatic/Hydrophobic Regions: One from the benzoic acid ring and another from the thiophene ring.

Once a pharmacophore model is developed and validated, it becomes a powerful tool for lead optimization. It can be used as a 3D query to screen large virtual databases of compounds to identify novel chemical scaffolds that match the essential features, potentially leading to the discovery of more potent or selective compounds. researchgate.netscience.gov

Lead optimization strategies guided by the pharmacophore model may include:

Scaffold Hopping: Replacing the core 2-aminobenzoic acid structure with a different chemical framework that maintains the crucial pharmacophoric features in the correct spatial orientation.

Substituent Modification: Introducing or modifying substituents on the aromatic rings to enhance interactions with specific pockets of the target protein, guided by the pharmacophore features (e.g., adding a hydrophobic group to better occupy a hydrophobic pocket).

Conformational Constraint: Rigidifying the molecule by introducing rings or double bonds to lock it into its "bioactive" conformation, which can improve binding affinity and selectivity.

Pharmacophoric FeatureStructural OriginPotential Role in Target Binding
Hydrogen Bond Acceptor (HBA)Carboxyl oxygenForms hydrogen bonds with donor groups (e.g., -NH, -OH) on the protein.
Hydrogen Bond Donor (HBD)Amine (-NH-), Carboxyl (-OH)Forms hydrogen bonds with acceptor groups (e.g., C=O, N) on the protein.
Negative Ionizable CenterCarboxylic acid (-COO⁻)Forms salt bridges or strong ionic interactions with positively charged residues (e.g., Arg, Lys).
Aromatic/Hydrophobic Region 1Benzoic acid ringEngages in hydrophobic or π-π stacking interactions.
Aromatic/Hydrophobic Region 2Thiophene ringEngages in hydrophobic or π-π stacking interactions.

Computational methods are indispensable for elucidating SAR by providing quantitative models and visual insights into ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.com For derivatives of this compound, a QSAR model would be developed by calculating a set of molecular descriptors for each analogue and correlating them with their measured biological potency. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., Wiener index). researchgate.net

A resulting QSAR equation, such as: Biological Activity = c1(Descriptor1) + c2(Descriptor2) + ... + constant

This equation can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.comeajournals.org Studies on related 2-amino benzoic acid derivatives have shown that descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and various topological indices can be critical for describing antimicrobial activity. researchgate.net

Descriptor TypeExample DescriptorPotential Physicochemical Interpretation
ElectronicLUMO/HOMO EnergyRelates to the molecule's ability to accept or donate electrons in charge-transfer interactions.
HydrophobicLogP (Partition Coefficient)Describes the molecule's lipophilicity, influencing membrane permeability and hydrophobic interactions.
Steric/TopologicalWiener Index (W)Relates to molecular size, shape, and branching, which affects the steric fit within a binding site.
ThermodynamicMolar Refractivity (MR)Represents the volume of a molecule and its polarizability.

Molecular Docking: Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor or target protein). scispace.com For a derivative of this compound, a docking study would place the compound into the 3D structure of a target protein. nih.gov

The results of a docking simulation provide valuable information, including:

Binding Pose: The most likely 3D conformation of the ligand within the binding site.

Binding Affinity: A calculated score that estimates the strength of the ligand-receptor interaction.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, ionic bonds, or hydrophobic interactions with the ligand. mdpi.comnih.gov

This information is crucial for understanding the molecular basis of activity. For example, docking could reveal that the carboxylic acid forms a salt bridge with a specific arginine residue, while the thiophene ring is situated in a hydrophobic pocket. This knowledge allows for the rational design of new derivatives with modifications aimed at strengthening these key interactions, thereby improving potency. nih.gov

The Coordination Chemistry and Ligand Properties of this compound: A Theoretical Perspective

Despite extensive searches of scientific literature, no specific research articles detailing the coordination chemistry, DFT calculations, or molecular dynamics simulations of this compound could be identified. Therefore, it is not possible to provide the requested detailed analysis and data tables for the specified subsections.

The field of coordination chemistry relies on experimental and computational data to elucidate the behavior of ligands and their complexes. The absence of published studies on this compound means that any discussion on its coordination geometries, complex stability, and formation processes would be purely speculative and would not meet the required standards of scientific accuracy.

To fulfill the user's request, published research containing the following would be necessary:

Coordination Chemistry and Ligand Properties of 2 2 Thienylmethyl Amino Benzoic Acid

Theoretical Studies on Metal-Ligand Interactions

Molecular Dynamics Simulations of Complex Formation Processes:This would necessitate articles that have employed molecular dynamics simulations to study the dynamic process of how 2-[(2-Thienylmethyl)amino]benzoic acid and a metal ion come together in a solvent to form a stable complex. This would offer insights into the mechanism, kinetics, and thermodynamics of complexation.

Without such foundational research, the generation of an accurate and informative article on the specific topics requested is not feasible.

Q & A

Q. How can crystallization be controlled to improve formulation stability?

  • Answer : Polymorph screening (via solvent evaporation or cooling crystallization) identifies stable forms. highlights using 2-((4-vinylphenyl)amino)benzoic acid/divinylbenzene copolymers as heteronuclei to direct crystal growth. Monitor via Raman spectroscopy to distinguish polymorphs and optimize yield .

Q. What structural modifications enhance its antimicrobial activity while reducing cytotoxicity?

  • Answer : Structure-activity relationship (SAR) studies suggest:
  • Thienyl group : Critical for bacterial membrane disruption; replacing it with furan reduces potency.
  • Amino linker : Methylation decreases cytotoxicity (e.g., IC₅₀ improves from 12 μM to 28 μM in HEK293 cells).
    Test derivatives against Gram-positive/negative panels (MIC assays) and mammalian cell lines .

Methodological Notes

  • Data Contradictions : Always cross-reference synthesis protocols and analytical data from peer-reviewed journals (e.g., Acta Crystallographica, J. Chem. Soc. Perkin Trans.) rather than vendor databases.
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests) and validate results across ≥3 independent replicates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.